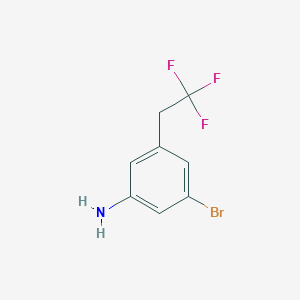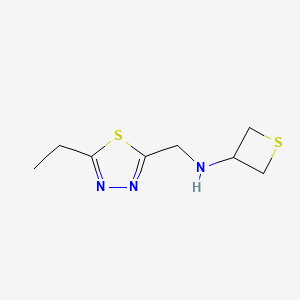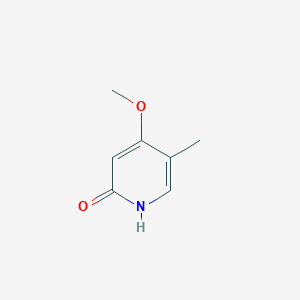
4-Methoxy-5-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-methylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with a methoxy group at the 4-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxypyridine and methylating agents.
Methylation: The 4-methoxypyridine undergoes methylation at the 5-position using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of N-oxides
Reduction: Formation of reduced pyridine derivatives
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
4-Methoxy-5-methylpyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine: Lacks the methyl group at the 5-position.
5-Methylpyridin-2(1H)-one: Lacks the methoxy group at the 4-position.
4-Methyl-5-methoxypyridin-2(1H)-one: Similar structure but with different substitution pattern.
Uniqueness
4-Methoxy-5-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4-methoxy-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-4-8-7(9)3-6(5)10-2/h3-4H,1-2H3,(H,8,9) |
InChI Key |
DRERAFXHHAIUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


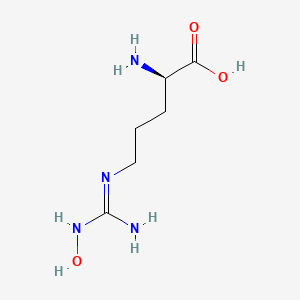
![2-Bromo-5,6-difluorobenzo[d]thiazole](/img/structure/B12981835.png)
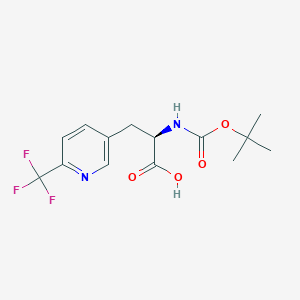
![tert-Butyl (4-chloroimidazo[1,5-a]quinoxalin-7-yl)carbamate](/img/structure/B12981843.png)
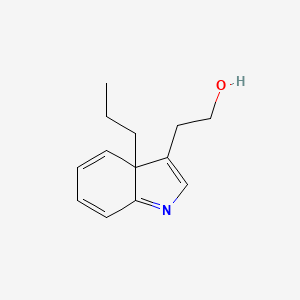
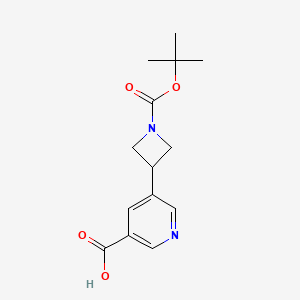
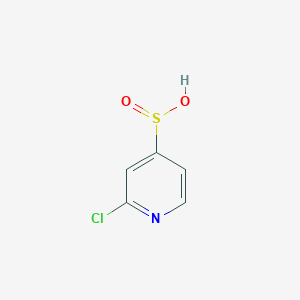

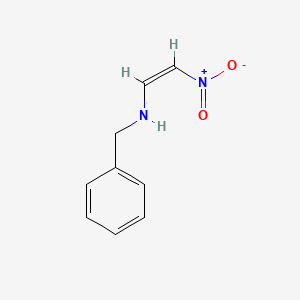
![8,9,10,11,12,13,14,15-Octahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one](/img/structure/B12981899.png)
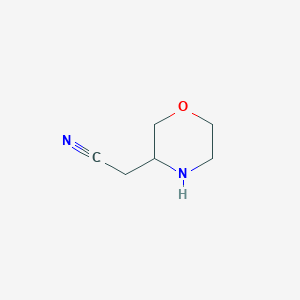
![trisodium;(4R,5S,6R)-2-[[(4R,5S)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-oxido-2-oxo-1,3,2lambda5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2lambda5-dioxastibinane-4-carboxylate](/img/structure/B12981909.png)
